5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness CNS penetration

5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (CAS 929972-84-9) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, with the molecular formula C₁₀H₈ClFN₂O and a molecular weight of 226.63 g/mol. It features a reactive chloromethyl handle at the C-5 position of the oxadiazole ring and a 3-fluoro-4-methylphenyl substituent at the C-3 position.

Molecular Formula C10H8ClFN2O
Molecular Weight 226.64
CAS No. 929972-84-9
Cat. No. B2356106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
CAS929972-84-9
Molecular FormulaC10H8ClFN2O
Molecular Weight226.64
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=N2)CCl)F
InChIInChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3
InChIKeySLNHRJAZRIKQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (CAS 929972-84-9): Procurement-Grade Physicochemical Profile and Compound Class Definition


5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (CAS 929972-84-9) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, with the molecular formula C₁₀H₈ClFN₂O and a molecular weight of 226.63 g/mol [1]. It features a reactive chloromethyl handle at the C-5 position of the oxadiazole ring and a 3-fluoro-4-methylphenyl substituent at the C-3 position [2]. The compound exhibits a computed XLogP3 of 2.7, a topological polar surface area (TPSA) of 38.9 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors—properties that place it in a favorable physicochemical space for fragment-based and medicinal chemistry applications [1]. It is supplied by multiple reputable vendors at ≥95% purity with batch-specific analytical characterization (NMR, HPLC, GC) .

Why Generic Substitution of 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (929972-84-9) Carries Quantifiable Risk in Chemical Biology and Lead Optimization Pipelines


1,2,4-Oxadiazole building blocks bearing aryl and chloromethyl substituents are not functionally interchangeable, even when sharing the same molecular formula. The regioisomeric placement of the chloromethyl group (C-5 vs. C-3) alters electrophilic reactivity and downstream derivatization outcomes [1], while subtle variations in the aryl substitution pattern—such as the presence or absence of the fluoro and methyl groups—produce measurable differences in lipophilicity (ΔXLogP3 up to 0.4 units), hydrogen-bond acceptor count, and metabolic stability that directly impact lead optimization trajectories [2]. Procuring a close analog without verification of the specific substitution pattern risks introducing unwanted physicochemical shifts that can confound structure–activity relationships (SAR) and require costly resynthesis. The quantitative evidence below demonstrates exactly where this compound differs from its nearest structural neighbors.

5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (929972-84-9): Quantitative Comparator-Driven Evidence for Informed Procurement


XLogP3 Lipophilicity Advantage of 0.4 Units Over the Des-Methyl Analog Enables Finer Permeability Tuning

The target compound carries a methyl group at the 4-position of the phenyl ring, which elevates its computed lipophilicity by a full 0.4 XLogP3 units compared to the des-methyl analog 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 601484-33-7). This difference is substantial in the context of lead optimization, where a ΔlogP of 0.3–0.5 can shift a compound across critical permeability thresholds [1].

Lipophilicity Drug-likeness CNS penetration Permeability

Enhanced Hydrogen-Bond Acceptor Capacity Versus the Non-Fluorinated Analog Improves Predicted Solubility and Target Engagement

The presence of the 3-fluoro substituent adds one hydrogen-bond acceptor to the target compound (4 HBA total: two oxadiazole ring nitrogens, one ring oxygen, and the fluorine atom), compared to only 3 HBA for the non-fluorinated analog 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 50737-29-6). Fluorine serves as a weak H-bond acceptor and a metabolic blocking group, a dual role that cannot be replicated by the hydrogen atom in the des-fluoro analog [1].

Hydrogen bonding Solubility Metabolic stability Bioisostere

C-5 Chloromethyl Reactivity Distinct from C-3 Regioisomer Enables Different Derivatization Pathways

The target compound bears the chloromethyl electrophilic handle at the C-5 position of the 1,2,4-oxadiazole ring. Its closest regioisomer, 3-(chloromethyl)-5-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (CAS 923222-32-6), places the chloromethyl group at the C-3 position. In 1,2,4-oxadiazoles, the C-5 carbon is directly bonded to the ring oxygen and one nitrogen, making it more electron-deficient and thus a more reactive electrophilic center than the C-3 position, which is bonded to two nitrogens and the aryl substituent [1]. While both regioisomers share identical molecular formula, MW (226.63 g/mol), XLogP3 (2.7), and TPSA (38.9 Ų) [2], their reactivity profiles in nucleophilic displacement reactions are chemically distinct, as demonstrated by the Riemschneider thiocyanation of 3-aryl-5-chloromethyl-1,2,4-oxadiazoles yielding 5-thiocyanato intermediates at 60 °C [1].

Regioselectivity Nucleophilic substitution Building block Structural diversification

Microwave-Assisted Single-Step Synthesis in 90–98% Yield Provides Superior Scalability Over Conventional Two-Step Methods

The 5-chloromethyl-3-aryl-1,2,4-oxadiazole compound class, to which the target compound belongs, can be synthesized from substituted amidoximes and chloroacetyl chloride via microwave irradiation in a single step at 160 °C with yields of 90–98% within 5 minutes [1]. This represents a substantial improvement over the conventional two-step method (O-acylation at room temperature followed by cyclization in toluene at reflux for ~1 hour), which delivers yields of 70–96% [1]. The microwave method eliminates the need for a coupling reagent, reduces reaction time by >90%, and provides tighter yield distribution (90–98% vs. 70–96%), which translates to improved lot-to-lot consistency for procurement.

Microwave synthesis Green chemistry Scalability Reproducibility

Validated Utility: 3-Aryl-5-chloromethyl-1,2,4-oxadiazoles Serve as Key Intermediates in Published Bioactive Compound Syntheses

The 3-aryl-5-chloromethyl-1,2,4-oxadiazole scaffold has been explicitly employed as a synthetic intermediate in at least two published bioactive compound programs: (i) coumarin-1,2,4-oxadiazole hybrids evaluated as anticonvulsant agents in MES and PTZ seizure models, with compounds 3b, 3c, and 3e showing drug-like properties and no neurotoxicity [1]; and (ii) 1,2,4-oxadiazole thioether derivatives tested against xanthine oxidase (most potent IC₅₀ = 0.41 ± 0.067 µM, surpassing the positive control), acetylcholinesterase (IC₅₀ = 0.95 ± 0.42 µM), and butyrylcholinesterase (IC₅₀ = 1.49 ± 0.45 µM) [2]. The chloromethyl group at C-5 is the essential reactive handle enabling conversion to aminomethyl, thiocyanato, and thioether derivatives [1][2].

Anticonvulsant Enzyme inhibition Fragment elaboration Medicinal chemistry

Batch-to-Batch Reproducibility: ≥95% Purity with Vendor-Supplied NMR, HPLC, and GC Characterization

The target compound is commercially available from multiple suppliers (Bidepharm, Enamine via Chembase, CymitQuimica/Biosynth) at a standard purity of ≥95%, with batch-specific Certificates of Analysis (CoA) that include NMR, HPLC, and GC characterization data [1]. This multi-technique QC package exceeds the single-technique (NMR-only or HPLC-only) documentation typical of lower-cost catalog building blocks , and is critical for downstream applications where unidentified impurities at even 2–5% can confound biological assay results.

Quality control Batch consistency COA Procurement specification

5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (929972-84-9): Evidence-Backed Application Scenarios for Scientific Procurement and Project Planning


Fragment-Based Drug Discovery Requiring a Fluorinated, C-5-Functionalizable 1,2,4-Oxadiazole Core with Balanced Lipophilicity

With an XLogP3 of 2.7 [1], four hydrogen bond acceptors [1], and TPSA of 38.9 Ų [1], this compound occupies the favorable fragment-like physicochemical space. The C-5 chloromethyl group is a versatile handle for elaboration via nucleophilic displacement to generate diverse amine, thioether, or ether derivatives [2]. The 3-fluoro-4-methylphenyl motif provides a balanced combination of metabolic stability (from fluorine) and lipophilicity tuning (from methyl), making this compound an ideal starting point for fragment growth campaigns targeting CNS or enzyme active sites [3].

Synthesis of 1,2,4-Oxadiazole Thioether Libraries for Enzyme Inhibition Screening (Xanthine Oxidase, AChE, BChE)

The C-5 chloromethyl group reacts with NH₄SCN to form 5-thiocyanato intermediates, which are then converted to thioethers by reaction with tertiary or secondary alcohols under solvent-free conditions at 60 °C [2]. This pathway has yielded compounds with sub-micromolar enzyme inhibition (XO IC₅₀ = 0.41 µM; AChE IC₅₀ = 0.95 µM; BChE IC₅₀ = 1.49 µM) [2]. The 3-fluoro-4-methyl substitution pattern on the aryl ring provides a distinct SAR vector that is absent from simpler phenyl or 4-methylphenyl analogs [4], enabling exploration of halogen-bonding and hydrophobic pocket interactions.

Anticonvulsant Hybrid Molecule Design via Coupling of the Oxadiazole Building Block to Coumarin or Related Heterocyclic Warheads

3-Aryl-5-chloromethyl-1,2,4-oxadiazoles have been directly coupled to coumarins to generate anticonvulsant hybrids with demonstrated in vivo efficacy in the maximal electroshock (MES) seizure model and no observed neurotoxicity [5]. The chloromethyl handle serves as the key linker attachment point. Substituting the 3-fluoro-4-methylphenyl variant into this synthetic scheme would introduce a fluorinated probe for ¹⁹F NMR metabolic tracking and potentially improved metabolic stability of the resulting hybrid molecule.

Microwave-Assisted Parallel Library Synthesis Where Rapid, High-Yield Access to the Core Scaffold Is a Priority

The microwave-assisted protocol (160 °C, 5 min, 90–98% yield) [3] makes this oxadiazole scaffold compatible with parallel synthesis workflows. Researchers planning to generate diverse compound libraries can leverage the single-step, coupling-reagent-free conditions to access the 5-chloromethyl-3-aryl-1,2,4-oxadiazole core rapidly. The high and narrow yield range (90–98%) ensures predictable product quantities across parallel reactions, which is critical for library production scheduling and cost estimation. The availability of multi-technique batch QC (NMR, HPLC, GC) from vendors further supports library integrity by minimizing the risk of propagating impurities through subsequent synthetic steps.

Quote Request

Request a Quote for 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.